ERB-196

Description

Properties

IUPAC Name |

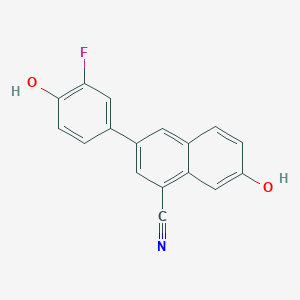

3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSOSHDCWCMNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422018 | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550997-55-2 | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550997-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ERB-196 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERB-196 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERB-196 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ERB-196: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule that acts as a potent and highly selective agonist for the Estrogen Receptor β (ERβ). With a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα), this compound has been investigated for its therapeutic potential in inflammatory conditions, particularly sepsis. Its mechanism of action is centered on the activation of ERβ, leading to the transcriptional regulation of genes involved in inflammatory pathways. Notably, this compound has demonstrated the ability to suppress the expression of pro-inflammatory cytokines, partially through the modulation of the NF-κB signaling pathway. Preclinical studies have shown that administration of this compound can significantly improve survival rates and reduce tissue damage in animal models of severe sepsis. Although its clinical development was discontinued, the study of this compound provides valuable insights into the therapeutic potential of selective ERβ agonists in inflammatory diseases.

Quantitative Data Summary

| Parameter | Value | Receptor | Notes |

| Selectivity | 78-fold | ERβ over ERα | Indicates a significantly higher binding preference for ERβ. |

| Relative Binding Affinity (RBA) | 180 | ERβ | This value is reported relative to a standard, but the specific standard and units are not consistently defined across literature. |

No specific Ki values for this compound binding to ERα and ERβ were found in the reviewed literature.

Mechanism of Action

This compound exerts its biological effects primarily through its selective activation of Estrogen Receptor β (ERβ), a ligand-activated transcription factor. Upon binding, the this compound/ERβ complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the observed anti-inflammatory effects.

Modulation of Inflammatory Signaling Pathways

A key aspect of this compound's mechanism of action is its influence on inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Evidence suggests that ERβ activation by agonists like this compound can interfere with NF-κB signaling, leading to a downstream reduction in the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

dot

Caption: this compound signaling pathway leading to anti-inflammatory effects.

Experimental Protocols

Competitive Radiometric Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a test compound (this compound) to a receptor (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant human ERα and ERβ proteins.

-

Radiolabeled estradiol (B170435) ([³H]E₂).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite (B223615) slurry.

-

Scintillation fluid and counter.

Procedure:

-

Incubate a constant concentration of purified ERα or ERβ with a fixed concentration of [³H]E₂ and varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Add hydroxyapatite slurry to separate bound from free radioligand.

-

Wash the pellets to remove unbound radioligand.

-

Measure the radioactivity of the bound [³H]E₂ using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀).

-

Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Sepsis Models: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant animal model of polymicrobial sepsis.

Animals:

-

Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

Procedure:

-

Anesthetize the animal.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also influence severity.

-

Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.

-

Return the cecum to the abdomen and close the incision in layers.

-

Administer fluid resuscitation and analgesics post-operatively.

-

Administer this compound or vehicle control orally at specified doses (e.g., 1.5 to 50 mg/kg) and time points.

-

Monitor animals for survival and clinical signs of sepsis.

-

At specified time points, collect blood and tissue samples for analysis of bacterial load, cytokine levels (e.g., IL-6, TNF-α), and histopathology.

dot

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

Conclusion

This compound is a valuable research tool for understanding the role of ERβ in inflammation. Its high selectivity makes it a specific probe for elucidating ERβ-mediated signaling pathways. The demonstrated efficacy of this compound in preclinical models of sepsis highlights the potential of targeting ERβ for the development of novel anti-inflammatory therapeutics. Further research into the downstream gene targets of this compound and the precise mechanisms of its interaction with the NF-κB pathway could uncover new avenues for drug discovery in the field of inflammatory and autoimmune diseases.

ERB-196: A Deep Dive into its Potent and Selective Affinity for Estrogen Receptor Beta

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of ERB-196 (also known as WAY-202196), a nonsteroidal agonist with a strong binding preference for Estrogen Receptor Beta (ERβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective ERβ modulation. Herein, we present a detailed analysis of its binding affinity, functional selectivity, experimental methodologies, and the key signaling pathways it modulates.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a significant and clinically relevant selectivity for ERβ over Estrogen Receptor Alpha (ERα). This preferential binding is a cornerstone of its therapeutic potential, promising targeted effects with a potentially reduced side-effect profile compared to non-selective estrogenic compounds. The binding affinity of this compound for both estrogen receptor subtypes has been quantified through competitive radioligand binding assays, with the data consistently highlighting its ERβ-selective nature.

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Selectivity Ratio (ERα Ki / ERβ Ki) |

| This compound (WAY-202196) | 180 | 2.3 | 78-fold for ERβ |

Table 1: Binding Affinity and Selectivity of this compound for Estrogen Receptors. Data derived from in vitro competitive binding assays.

The functional activity of this compound has been further characterized in cell-based reporter gene assays. These assays measure the ability of the compound to activate transcription through an estrogen response element (ERE) upon binding to either ERα or ERβ. The results from these functional assays corroborate the binding data, demonstrating that this compound is a potent agonist at ERβ with significantly lower efficacy and potency at ERα.

| Compound | ERα Functional Activity (EC50, nM) | ERβ Functional Activity (EC50, nM) | ERβ Potency Ratio (ERα EC50 / ERβ EC50) |

| This compound (WAY-202196) | >10,000 | 4.8 | >2083-fold for ERβ |

Table 2: Functional Agonist Activity of this compound at Estrogen Receptors. Data from ERE-luciferase reporter gene assays.

Experimental Protocols

The quantitative data presented above were generated using established and validated experimental protocols. A general overview of these methodologies is provided to allow for replication and further investigation.

Estrogen Receptor Binding Assay (Scintillation Proximity Assay)

The binding affinity of this compound to ERα and ERβ is determined using a Scintillation Proximity Assay (SPA). This technique provides a rapid and sensitive method for measuring radioligand-receptor binding in a homogeneous format.

Principle: Recombinant human ERα or ERβ is bound to SPA beads containing a scintillant. A radiolabeled estrogen, such as [³H]-Estradiol, is introduced into the system. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is detected. Unbound radioligand in the solution is too distant to cause a signal. The test compound (this compound) is added at varying concentrations to compete with the radioligand for binding to the receptor. The reduction in the scintillation signal is proportional to the binding affinity of the test compound.

Brief Protocol:

-

Recombinant human ERα or ERβ protein is incubated with SPA beads (e.g., streptavidin-coated beads with biotinylated receptors).

-

A constant concentration of [³H]-Estradiol is added to the receptor-bead mixture.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The scintillation signal is measured using a microplate scintillation counter.

-

The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki values (inhibitory constants) using the Cheng-Prusoff equation.

Functional Activity Assay (Reporter Gene Assay)

The agonist activity of this compound is assessed using a reporter gene assay in a suitable host cell line that does not endogenously express estrogen receptors (e.g., HEK293 cells).

Principle: Cells are co-transfected with a plasmid expressing either full-length human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). When an agonist like this compound binds to the expressed ER, the receptor-ligand complex binds to the ERE and drives the transcription of the luciferase gene. The resulting luminescence is measured and is proportional to the agonist activity of the compound.

Brief Protocol:

-

Host cells (e.g., HEK293) are plated in multi-well plates.

-

Cells are co-transfected with an expression plasmid for either hERα or hERβ and an ERE-luciferase reporter plasmid.

-

After an incubation period to allow for receptor expression, the cells are treated with serial dilutions of this compound.

-

The cells are incubated for a further period to allow for gene transcription and protein expression.

-

A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

The EC50 values (the concentration of this compound that produces 50% of the maximal response) are calculated from the dose-response curves.

Signaling Pathways Modulated by this compound

The selective activation of ERβ by this compound has been shown to exert significant anti-inflammatory effects. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Upon activation by inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and bind to the promoters of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.

This compound, by activating ERβ, interferes with this cascade. The activated ERβ can interact directly with the p65 subunit of NF-κB, preventing its binding to DNA. This leads to a transcriptional repression of NF-κB target genes, thereby reducing the inflammatory response.

Conclusion

This compound is a potent and highly selective agonist for the estrogen receptor beta. Its distinct pharmacological profile, characterized by strong binding and functional activation of ERβ with minimal interaction with ERα, makes it a valuable research tool and a potential therapeutic candidate for inflammatory diseases. The well-defined mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, provides a solid foundation for its further investigation in various preclinical and clinical settings. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of selective nuclear receptor modulation.

An In-depth Technical Guide to ERB-196: A Selective Estrogen Receptor Beta Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-196, also known as WAY-202196, is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its high selectivity as an agonist for Estrogen Receptor Beta (ERβ). This technical guide provides a comprehensive overview of the chemical structure, known biological functions, and relevant experimental data pertaining to this compound. While the compound's development for inflammation and sepsis was discontinued, its value as a research tool for elucidating the specific roles of ERβ remains substantial. This document aims to equip researchers with the foundational knowledge required for future investigations into the therapeutic potential and mechanistic pathways associated with this compound.

Chemical Structure and Properties

This compound is chemically defined as 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile. Its structural and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile |

| Synonyms | WAY-202196 |

| Molecular Formula | C₁₇H₁₀FNO₂ |

| Molar Mass | 279.27 g/mol |

| SMILES | Nc1c(C2=CC=C(O)C=C2)cc3ccc(O)cc3c1C1=CC=C(O)C(F)=C1 |

| InChI | InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H |

Table 1: Chemical and Physical Properties of this compound.

Synthesis

While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, the general approach involves the construction of the substituted naphthalene (B1677914) core followed by the introduction of the fluorohydroxyphenyl group. A patented process for a class of compounds including this compound outlines a viable synthetic strategy.[1] A key precursor for this synthesis is 3-fluoro-4-hydroxybenzonitrile. The synthesis of this precursor has been described and involves the reaction of 4-bromo-2-fluorophenol (B1271925) with copper(I) cyanide.[2]

Logical Workflow for the Synthesis of this compound Precursor:

Caption: Synthesis of a key precursor for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and highly selective agonist for Estrogen Receptor Beta (ERβ). Estrogens exert their physiological effects through two main receptor subtypes, ERα and ERβ, which often have distinct and sometimes opposing functions. The high selectivity of this compound for ERβ makes it an invaluable tool for isolating and studying the specific biological roles of this receptor subtype.

Estrogen Receptor Beta (ERβ) Signaling

Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Simplified ERβ Signaling Pathway:

References

ERB-196 (WAY-202196): A Technical Guide to its Discovery and Scientific History

Abstract

ERB-196, also known by its developmental code name WAY-202196, is a potent and highly selective synthetic, non-steroidal agonist for the Estrogen Receptor β (ERβ). Developed by Wyeth, its discovery stemmed from a focused medicinal chemistry effort to create ERβ-selective ligands based on a 2-phenylnaphthalene (B165426) scaffold. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Introduction and Discovery

The discovery of a second estrogen receptor, ERβ, opened new avenues for therapeutic intervention, distinct from the classical effects mediated by Estrogen Receptor α (ERα). ERβ was identified as a potential target for treating a variety of conditions, including inflammation, without the proliferative effects on uterine and breast tissue associated with ERα agonism.

The development of this compound was part of a program at Wyeth aimed at identifying non-steroidal, ERβ-selective ligands. The chemical scaffold of this compound is a 2-phenylnaphthalene, a simplified analog of the phytoestrogen genistein. Through systematic structure-activity relationship (SAR) studies, researchers at Wyeth optimized this scaffold to achieve high affinity and selectivity for ERβ. This compound, with the IUPAC name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile and CAS Number 550997-55-2, emerged as a lead candidate from this program.

Chemical Synthesis

The synthesis of this compound (designated as compound 47 in the primary literature) was achieved through a multi-step synthetic route. The key steps involved the construction of the substituted 2-phenylnaphthalene core.

The following is a generalized representation of the synthetic approach based on the methodologies for related compounds in the discovery paper. The precise, step-by-step protocol for the final compound is detailed in the experimental section of Mewshaw et al., 2005, J. Med. Chem.

A pivotal step in the synthesis is a Suzuki-Miyaura cross-coupling reaction to form the biaryl bond between the naphthalene (B1677914) and phenyl moieties.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Selectivity

This compound exhibits high binding affinity for ERβ and demonstrates significant selectivity over ERα. This selectivity is crucial for its potential therapeutic profile, aiming to harness the beneficial effects of ERβ activation while avoiding the side effects associated with ERα stimulation.

Quantitative Data

The following tables summarize the in vitro binding affinity and functional activity of this compound in comparison to the endogenous ligand 17β-estradiol and the phytoestrogen genistein.

Table 1: Competitive Radioligand Binding Affinity

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) |

|---|---|---|---|

| 17β-Estradiol | 2.1 | 2.5 | 0.84 |

| Genistein | 185 | 5.4 | 34.3 |

| This compound | 198 | 2.5 | 79.2 |

Table 2: Cell-Based Cotransfection Transactivation Assay

| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Selectivity (ERα EC50 / ERβ EC50) |

|---|---|---|---|

| 17β-Estradiol | 0.04 | 0.05 | 0.8 |

| Genistein | 25 | 0.6 | 41.7 |

| This compound | >1000 | 0.9 | >1111 |

Data sourced from Mewshaw et al., J. Med. Chem. 2005, 48 (12), 3953–79.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Caption: Workflow for the competitive radioligand binding assay.

-

Receptor Preparation: Full-length recombinant human ERα and ERβ are used.

-

Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

-

Incubation: The receptors are incubated with a fixed concentration of [3H]17β-estradiol and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of unlabeled 17β-estradiol. The incubation is typically carried out at 4°C for 18-24 hours.

-

Separation: The bound and free radioligand are separated. A common method is the use of hydroxylapatite slurry, which binds the receptor-ligand complex. The slurry is then washed to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cell-Based Cotransfection Transactivation Assay

This assay measures the ability of a ligand to activate the transcriptional activity of the estrogen receptor in a cellular context.

Caption: Workflow for the cell-based transactivation assay.

-

Cell Culture: A suitable host cell line that does not endogenously express significant levels of estrogen receptors (e.g., HEK293 cells) is cultured under standard conditions.

-

Transfection: The cells are transiently cotransfected with three plasmids:

-

An expression vector for either full-length human ERα or ERβ.

-

A reporter vector containing an estrogen response element (ERE) upstream of a promoter driving a reporter gene (e.g., luciferase).

-

A control vector expressing a constitutively active enzyme (e.g., β-galactosidase) to normalize for transfection efficiency.

-

-

Treatment: After a recovery period, the transfected cells are treated with varying concentrations of the test compound (this compound) or vehicle control.

-

Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24 hours).

-

Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) are measured using appropriate substrates and a luminometer/spectrophotometer.

-

Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for variations in cell number and transfection efficiency. The dose-response curves are then plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Signaling Pathways

Upon binding of this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor. It can modulate gene expression through several mechanisms.

Caption: ERβ signaling pathways activated by this compound.

-

Classical (ERE-dependent) Signaling: The this compound-ERβ complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.

-

Non-Classical (ERE-independent) Signaling: The this compound-ERβ complex can also modulate gene expression without directly binding to DNA. It can be "tethered" to other transcription factors, such as AP-1 and NF-κB, thereby influencing their transcriptional activity. The interaction with NF-κB is particularly relevant to the anti-inflammatory effects of ERβ agonists, as ERβ can repress the transcription of pro-inflammatory genes regulated by NF-κB.

Preclinical Development and History

This compound was advanced into preclinical development by Wyeth for the potential treatment of inflammation and sepsis. In vivo studies demonstrated its efficacy in animal models of these conditions. For instance, oral administration of WAY-202196 was shown to protect against death in experimental models of septic shock. Despite these promising preclinical findings, the development of this compound was discontinued (B1498344) by 2011. The reasons for discontinuation have not been publicly detailed but can often be attributed to a variety of factors in the drug development process, including but not limited to, pharmacokinetic properties, long-term safety profiles, or strategic portfolio decisions.

Conclusion

This compound (WAY-202196) represents a significant achievement in the field of medicinal chemistry, demonstrating that high selectivity for estrogen receptor subtypes can be achieved through rational drug design. Its discovery and characterization have provided the scientific community with a valuable tool to probe the biological functions of ERβ. While its own development was halted, the knowledge gained from the this compound program has undoubtedly informed the ongoing development of other selective ERβ modulators for a range of therapeutic indications.

ERB-196: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-196, also known as WAY-202196, is a potent and selective agonist of Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in a diverse range of physiological processes. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanism of action. This guide synthesizes current knowledge on both the genomic and non-genomic signaling cascades initiated by this compound, with a particular focus on its significant anti-inflammatory properties. Quantitative data from key preclinical studies are presented in tabular format for clear comparison, and detailed experimental protocols for relevant assays are provided. Furthermore, signaling pathways are visually represented using Graphviz diagrams to facilitate a clear understanding of the complex molecular interactions.

Introduction to this compound and Estrogen Receptor Beta (ERβ)

Estrogens, a class of steroid hormones, exert their effects through two primary receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)[1]. These receptors are ligand-activated transcription factors that modulate the expression of target genes[2][3]. While ERα is predominantly associated with the proliferative effects of estrogen in tissues like the breast and uterus, ERβ often exhibits anti-proliferative and pro-apoptotic effects in various cancers and has emerged as a critical mediator of anti-inflammatory responses[4][5].

This compound is a synthetic, non-steroidal compound designed to selectively bind to and activate ERβ with high affinity, thereby minimizing the potential side effects associated with ERα activation. Its selective agonism makes it a valuable tool for dissecting the specific roles of ERβ signaling and a promising therapeutic candidate for a range of conditions, most notably inflammatory diseases such as sepsis.

Downstream Signaling Pathways of this compound

The activation of ERβ by this compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling

The classical, or genomic, signaling pathway of ERβ involves its translocation to the nucleus upon ligand binding, where it directly or indirectly regulates gene transcription.

-

Direct ERE-Binding: As a homodimer, the this compound/ERβ complex can bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly activating or repressing their transcription.

-

Transcription Factor Tethering: ERβ can also modulate gene expression without directly binding to DNA. Instead, it can "tether" to other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), and influence their transcriptional activity[6]. This mechanism is particularly relevant to the anti-inflammatory effects of this compound.

A key anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. ERβ has been shown to interact with the p65 subunit of NF-κB, leading to the repression of NF-κB target genes, which include numerous pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5].

References

- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mouse model of food borne Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 6. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]

ERB-196: A Deep Dive into its Preferential Binding for Estrogen Receptor β

For Researchers, Scientists, and Drug Development Professionals

ERB-196, also known as WAY-202196, is a synthetic, non-steroidal compound that has garnered significant interest in the scientific community for its potent and selective agonist activity towards the Estrogen Receptor β (ERβ).[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound for ERβ in comparison to Estrogen Receptor α (ERα), details the experimental methodologies used to determine these affinities, and illustrates the key signaling pathways involved.

Quantitative Analysis of Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) (%) [Estradiol = 100%] |

| This compound | ERβ | 180 |

| ERα | Not Reported | |

| Estradiol | ERβ | 100 |

| ERα | 100 |

Table 1: Relative Binding Affinity of this compound. The data indicates that this compound binds to ERβ with a higher affinity than the endogenous ligand, estradiol.[5][6][7] The lack of reported RBA for ERα in this context further underscores its selectivity. It is widely cited to have a 78-fold selectivity for ERβ over ERα.[1][3]

Experimental Protocols: Determining Binding Affinity

The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Competitive Radioligand Binding Assay Protocol

1. Preparation of Receptor Source:

-

Cell Lysates: Human cell lines engineered to overexpress either ERα or ERβ (e.g., HEK293 or U2OS cells) are cultured and harvested. The cells are then lysed to release the intracellular contents, including the estrogen receptors.

-

Tissue Cytosol: Tissues known to express high levels of estrogen receptors, such as rat uterine tissue, can be homogenized and centrifuged to prepare a cytosolic fraction containing the receptors.

2. Assay Setup:

-

A constant concentration of a radiolabeled ligand, typically [3H]-estradiol, is incubated with the receptor preparation. The concentration of the radioligand is usually at or below its dissociation constant (Kd) for the receptor to ensure sensitive detection of competition.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A control group with no test compound is included to determine the maximum specific binding.

3. Incubation:

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

4. Separation of Bound and Free Ligand:

-

Following incubation, the bound radioligand-receptor complexes must be separated from the unbound radioligand. Common methods include:

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the unbound ligand passes through.

-

Scintillation Proximity Assay (SPA): This is a homogeneous assay where the receptor is captured by beads that contain a scintillant. Only radioligand bound to the receptor will be in close enough proximity to the bead to generate a signal.

-

5. Quantification:

-

The amount of radioactivity bound to the receptor is measured using a scintillation counter.

6. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radiolabeled ligand against the log concentration of the competitor (this compound).

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the downstream signaling pathway of ERβ activation by this compound.

Upon binding to ERβ, this compound initiates a signaling cascade that leads to the modulation of gene expression. This pathway is distinct from the proliferative pathways often associated with ERα activation.

The activation of ERβ by this compound is known to have anti-inflammatory and anti-proliferative effects. This is in contrast to the often proliferative effects mediated by ERα. The downstream effects of ERβ activation can involve the upregulation of tumor suppressor genes like FOXO1 and FOXO3a, and the modulation of transcription factors such as AP-1 and Sp-1.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenoestrogen - Wikipedia [en.wikipedia.org]

- 4. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERα and ERβ co-expression: An indicator of aggressive tumors and hormonal sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ERB-196

Introduction

ERB-196, also known as WAY-166196, is a potent and selective estrogen receptor beta (ERβ) agonist. Its high affinity and selectivity for ERβ over estrogen receptor alpha (ERα) have made it a valuable research tool for elucidating the distinct physiological roles of ERβ. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical studies.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its selective activation of ERβ, leading to specific downstream signaling events and physiological responses.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for ERβ. In competitive binding assays using recombinant human ERα and ERβ, this compound exhibited a significantly greater affinity for ERβ.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Estrogen Receptor β (ERβ) | 0.23 | |

| Estrogen Receptor α (ERα) | 9.3 |

This represents an approximately 40-fold selectivity for ERβ over ERα, highlighting its utility in studying ERβ-specific functions.

In Vitro Potency and Efficacy

In cell-based reporter assays, this compound acts as a potent agonist at ERβ. In U2OS cells co-transfected with an estrogen response element (ERE)-luciferase reporter construct, this compound stimulated transcription in an ERβ-dependent manner.

| Cell Line | Transfected Receptor | EC50 (nM) | Efficacy (% of Estradiol) | Reference |

| U2OS | ERβ | 0.3 | 90 | |

| U2OS | ERα | 13 | 80 |

Signaling Pathway

Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ERβ dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.

Pharmacokinetics

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion profile of this compound.

Rodent Pharmacokinetics

Following subcutaneous administration in rats, this compound demonstrated favorable pharmacokinetic properties.

| Parameter | Value | Units | Reference |

| Bioavailability (SC) | ~100 | % | |

| Cmax (1 mg/kg, SC) | 25 | ng/mL | |

| Tmax (1 mg/kg, SC) | 0.5 | hours | |

| Half-life (t1/2) | 2 | hours |

Experimental Protocols

Receptor Binding Assay

The binding affinity of this compound to ERα and ERβ was determined through a competitive radioligand binding assay.

-

Preparation: Recombinant human ERα or ERβ protein was incubated with a fixed concentration of [3H]estradiol.

-

Competition: Increasing concentrations of unlabeled this compound were added to compete with the radioligand for receptor binding.

-

Incubation: The mixture was incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand was separated from the unbound fraction.

-

Quantification: The amount of bound radioactivity was measured.

-

Analysis: The concentration of this compound that inhibits 50% of [3H]estradiol binding (IC50) was determined and converted to the inhibition constant (Ki).

Cell-Based Transcription Assay

The functional potency and efficacy of this compound were assessed using a cell-based reporter gene assay.

-

Cell Culture and Transfection: U2OS cells were transiently co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.

-

Compound Treatment: Transfected cells were treated with various concentrations of this compound or a vehicle control.

-

Incubation: Cells were incubated to allow for receptor activation and subsequent transcription of the luciferase reporter gene.

-

Lysis and Measurement: Cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer.

-

Data Analysis: Dose-response curves were generated to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the maximal efficacy relative to estradiol.

This compound is a potent and selective ERβ agonist with a well-characterized pharmacodynamic and pharmacokinetic profile in preclinical models. Its high selectivity makes it an invaluable tool for investigating the specific biological functions of ERβ, distinct from those of ERα. The detailed experimental protocols provide a foundation for the continued investigation and application of this compound in biomedical research.

ERB-196: A Selective Estrogen Receptor-β Agagonist with Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ERB-196, a potent and highly selective agonist for the Estrogen Receptor-β (ERβ), presents a promising therapeutic avenue for neurodegenerative diseases. While clinical development of this compound for other indications has been discontinued, a substantial body of preclinical evidence for other selective ERβ agonists points towards a significant neuroprotective role. This technical guide synthesizes the current understanding of the mechanisms through which ERβ activation confers neuroprotection, drawing upon data from closely related compounds to elucidate the potential of this compound. This document provides an overview of the implicated signaling pathways, quantitative data from relevant experimental models, and detailed protocols for key assays, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this compound and other ERβ agonists in the context of neurodegeneration.

Introduction: The Role of Estrogen Receptor-β in Neuroprotection

The central nervous system (CNS) is a key target for estrogens, which exert profound effects on neuronal health, synaptic plasticity, and cognitive function. Two primary estrogen receptors, ERα and ERβ, mediate these effects and often have distinct, sometimes opposing, functions. ERβ is widely expressed in various brain regions critical for learning and memory, including the hippocampus and cerebral cortex. Its activation has been linked to several neuroprotective mechanisms, including the attenuation of apoptosis (programmed cell death), reduction of neuroinflammation, and mitigation of oxidative stress, all of which are central to the pathophysiology of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.

This compound (also known as WAY-202196) is a non-steroidal, synthetic ligand with high selectivity for ERβ. While direct and extensive neuroprotection studies on this compound are not publicly available, research on other selective ERβ agonists, such as Diarylpropionitrile (DPN), provides a strong rationale for its investigation as a neuroprotective agent. This guide will leverage the existing data on these analogous compounds to build a comprehensive picture of the potential role of this compound in neuroprotection.

Putative Mechanisms of this compound-Mediated Neuroprotection

The neuroprotective effects of ERβ activation are multifaceted, involving the modulation of several intracellular signaling cascades. The primary pathways implicated are the PI3K/Akt and Nrf2 signaling pathways.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of ERβ by an agonist like this compound is hypothesized to trigger this cascade, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, thereby inhibiting the apoptotic cascade. Furthermore, Akt can promote cell survival by activating transcription factors that upregulate the expression of anti-apoptotic genes.

Upregulation of the Nrf2 Antioxidant Response

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Studies on the ERβ agonist DPN have shown that its neuroprotective effects are associated with a significant increase in Nrf2 levels.[1] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-Inflammatory and Anti-Apoptotic Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. ERβ activation has been shown to exert anti-inflammatory effects by suppressing the production of inflammatory mediators like interleukin-1β (IL-1β).[1] Additionally, as a consequence of activating pro-survival pathways and inhibiting pro-apoptotic factors, ERβ agonists directly counter the apoptotic processes that lead to neuronal loss.

Quantitative Data from Preclinical Studies

While specific quantitative data for this compound in neuroprotection models is limited, data from studies using the highly selective ERβ agonist Diarylpropionitrile (DPN) provide valuable insights into the potential efficacy of this class of compounds.

Table 1: In Vivo Efficacy of Diarylpropionitrile (DPN) in a Mouse Model of Spinal Cord Injury [1]

| Parameter | Treatment Group | Result | Fold Change vs. SCI | p-value |

| Nrf2 mRNA levels | SCI + DPN | Increased | ~2.5 | < 0.01 |

| Nrf2 protein levels | SCI + DPN | Increased | ~2.0 | < 0.01 |

| IL-1β mRNA levels | SCI + DPN | Decreased | ~0.4 | < 0.05 |

| IL-1β protein levels | SCI + DPN | Decreased | ~0.5 | < 0.05 |

Table 2: In Vivo Efficacy of Diarylpropionitrile (DPN) in a Mouse Model of Global Ischemia [2]

| Brain Region | Treatment Group | Reduction in Ischemic Damage (%) | p-value |

| Caudate Nucleus | DPN (8 mg/kg/day) | 70 | < 0.05 |

| CA1 Region | DPN (8 mg/kg/day) | 55 | < 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective role of this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Neuronal Cell Viability (MTT) Assay

This assay assesses the metabolic activity of neuronal cells as an indicator of viability.

Materials:

-

Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y)

-

96-well culture plates

-

This compound

-

Neurotoxic agent (e.g., glutamate, H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxic agent to the culture medium for a duration sufficient to cause cell death in control wells.

-

Remove the treatment medium and add fresh medium containing MTT solution to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

-

Cell culture supernatants from treated neuronal cells

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plate

-

Plate reader

Procedure:

-

Following treatment with this compound and a neurotoxic agent, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Cell lysates from treated neuronal cells

-

Caspase-3 colorimetric or fluorometric assay kit

-

96-well plate

-

Plate reader

Procedure:

-

After treatment, lyse the neuronal cells using the lysis buffer provided in the kit.

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a plate reader.

-

Calculate the fold-change in caspase-3 activity relative to the untreated control.

Nrf2 Activation Assay

This assay determines the activation of Nrf2 by measuring its nuclear translocation.

Materials:

-

Treated neuronal cells on coverslips

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Fix the treated cells with 4% paraformaldehyde.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-Nrf2 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope and quantify the nuclear localization of Nrf2.

Conclusion and Future Directions

The selective activation of ERβ represents a compelling strategy for the development of neuroprotective therapeutics. While direct evidence for this compound in neurodegenerative models is still emerging, the substantial data from analogous compounds like DPN strongly suggest its potential. The mechanisms underlying ERβ-mediated neuroprotection, primarily through the PI3K/Akt and Nrf2 pathways, offer multiple targets for intervention in diseases characterized by neuronal apoptosis, oxidative stress, and neuroinflammation.

Future research should focus on validating the neuroprotective effects of this compound in a range of in vitro and in vivo models of neurodegeneration. Elucidating the precise downstream targets and signaling interactions of this compound in neuronal cells will be crucial for its development as a therapeutic agent. Furthermore, exploring the potential for combination therapies that target multiple nodes within these neuroprotective pathways could lead to more effective treatments for these devastating neurological disorders. This technical guide provides a foundational framework for initiating such investigations, with the ultimate goal of translating the promise of ERβ agonism into tangible clinical benefits for patients.

References

ERB-196: A Deep Dive into its Anti-Inflammatory Mechanisms

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a potent and selective synthetic non-steroidal agonist for the Estrogen Receptor β (ERβ). With a 78-fold selectivity for ERβ over ERα, this compound has been a subject of interest for its potential therapeutic applications, particularly in the context of inflammatory diseases.[1][2] Research has demonstrated its significant protective effects in preclinical models of severe inflammation and sepsis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the inflammatory response, consolidating available quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. While development of this compound was discontinued, the study of its mechanisms provides valuable insights into the role of ERβ in inflammation and for the development of future selective ERβ agonists.[1][2]

Quantitative Data on the Anti-Inflammatory Effects of this compound

The anti-inflammatory efficacy of this compound has been primarily evaluated in in vivo models of sepsis. The following tables summarize the key quantitative findings from these studies.

| Model | Organism | Treatment | Outcome Measure | Result | p-value | Reference |

| Neutropenic Rat Model of Pseudomonas aeruginosa Sepsis | Sprague-Dawley Rats | This compound (50 mg/kg, daily, orogastric) vs. Vehicle Control | Survival Rate | 83% (this compound) vs. 25% (Control) | < 0.05 | [1] |

| Cecal Ligation and Puncture (CLP) Model | BALB/c Mice | This compound (50 mg/kg, multiple oral doses) vs. Vehicle Control | Survival Rate | 83% (this compound) vs. 0% (Control) | < 0.05 | [1] |

| Model | Organism | Treatment | Inflammatory Marker | Measurement Location | Result | Reference |

| Cecal Ligation and Puncture (CLP) Model | BALB/c Mice | This compound (50 mg/kg, multiple oral doses) vs. Vehicle Control | Interleukin-6 (IL-6) | Peritoneal Fluid | Significantly Reduced | [1] |

| Cecal Ligation and Puncture (CLP) Model | BALB/c Mice | This compound (50 mg/kg, multiple oral doses) vs. Vehicle Control | Tumor Necrosis Factor-α (TNF-α) | Peritoneal Fluid | Significantly Reduced | [1] |

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of ERβ agonists like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. ERβ activation has been shown to suppress NF-κB signaling.

References

The Role of Selective Estrogen Receptor β Agonists in Prostate Cancer Cell Lines: A Technical Overview

Disclaimer: The compound "ERB-196" (also known as WAY-202196) is a selective estrogen receptor β (ERβ) agonist. However, publicly available research on its specific effects on prostate cancer cell lines is limited. This guide, therefore, provides a comprehensive overview of the effects of selective ERβ agonists as a class on prostate cancer cell lines, using data from structurally similar and well-studied compounds such as ERB-041 and Diarylpropionitrile (DPN).

Introduction

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is a frontline treatment, many tumors eventually progress to a castration-resistant state. Estrogen receptor β (ERβ) has emerged as a potential therapeutic target in prostate cancer due to its observed tumor-suppressive functions. Unlike estrogen receptor α (ERα), which is associated with proliferation, ERβ activation has been shown to inhibit the growth of prostate cancer cells. This technical guide summarizes the preclinical data on the effects of selective ERβ agonists in prostate cancer cell lines, focusing on their mechanisms of action, effects on cell signaling, and methodologies for their evaluation.

Mechanism of Action of Selective ERβ Agonists

Selective ERβ agonists are small molecules that preferentially bind to and activate ERβ. This activation leads to a cascade of downstream events that collectively inhibit prostate cancer cell growth and survival. The primary mechanisms include:

-

Induction of Apoptosis: Activation of ERβ triggers programmed cell death in prostate cancer cells through the extrinsic apoptosis pathway.

-

Cell Cycle Arrest: ERβ agonists can halt the progression of the cell cycle, primarily at the G1 phase, preventing cancer cell proliferation.

-

Modulation of Key Signaling Pathways: ERβ activation interferes with critical oncogenic signaling pathways, including the androgen receptor (AR) pathway, and downregulates the expression of key proteins like c-Myc and Cyclin D1.

Quantitative Data on the Effects of Selective ERβ Agonists

The following tables summarize the quantitative effects of selective ERβ agonists on various prostate cancer cell lines.

Table 1: Cell Viability (IC50 Values)

| Compound | Cell Line | IC50 (nM) | Reference |

| ERB-041 | Human ERβ | 5 | |

| ERB-041 | Human ERα | 1216 | |

| Note: | \multicolumn{3}{l | }{IC50 values for ERB-041 on specific prostate cancer cell lines are not readily available in the public domain.} |

Table 2: Induction of Apoptosis

| Compound/Condition | Cell Line | Assay | Observation | Reference |

| Selective ERβ agonist | PC-3 | Caspase Activity | Significant increase in Caspase-3 and -8 activity | [1] |

| Selective ERβ agonist | DU145 | Caspase Activity | Significant increase in Caspase-3 and -8 activity | [1] |

| ERβ Overexpression | PC-3 | Annexin V/7-AAD | 35.64% ± 0.82% apoptotic cells vs. 4.32% ± 0.32% in control | [2] |

| ERβ Overexpression | DU145 | Annexin V/7-AAD | Significant increase in apoptotic cells | [2] |

Table 3: Cell Cycle Analysis

| Compound/Condition | Cell Line | Effect | Observation | Reference |

| ERβ1 Overexpression | LNCaP | Cell Cycle Arrest | Arrest in early G1 phase | [3] |

| ERβ activation | DU145 | Cell Cycle Regulation | Increase in p21 expression | [4] |

Key Signaling Pathways Modulated by Selective ERβ Agonists

The Apoptotic Pathway

Selective ERβ agonists primarily induce apoptosis through the extrinsic, or death receptor-mediated, pathway. This involves the activation of caspase-8 and subsequent activation of executioner caspases like caspase-3.[1]

References

- 1. Estrogen receptor–β activated apoptosis in benign hyperplasia and cancer of the prostate is androgen independent and TNFα mediated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor Beta Displays Cell Cycle-Dependent Expression and Regulates the G1 Phase through a Non-Genomic Mechanism in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen receptor beta (ERbeta) and inhibition of prostate cancer cell proliferation: studies on the possible mechanism of action in DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ERB-196: A Selective Estrogen Receptor Beta Agonist in Breast Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERB-196, also known as WAY-202196, is a potent and highly selective synthetic nonsteroidal agonist for Estrogen Receptor Beta (ERβ).[1] With a 78-fold selectivity for ERβ over ERα, this compound presents a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes, including breast cancer.[1] While the development of this compound for inflammation and sepsis was discontinued, its utility in preclinical breast cancer research remains significant. This is largely due to the growing body of evidence suggesting a tumor-suppressive role for ERβ, contrasting with the proliferative effects often mediated by Estrogen Receptor Alpha (ERα). This guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in the context of breast cancer.

Introduction to this compound and Estrogen Receptor Beta (ERβ)

Estrogen signaling, a cornerstone of breast cancer biology, is mediated by two principal receptors: ERα and ERβ. While ERα has been extensively studied and targeted in breast cancer therapy, the role of ERβ is more nuanced and is an active area of investigation. ERβ is often considered to have opposing effects to ERα, functioning as a tumor suppressor by inhibiting proliferation and promoting apoptosis.

This compound is a key investigational tool in this field. Its high selectivity allows for the specific interrogation of ERβ-mediated pathways without the confounding effects of ERα activation.

Table 1: Properties of this compound (WAY-202196)

| Property | Value | Reference |

| Full Chemical Name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | [1] |

| Synonyms | WAY-202196 | [1] |

| Molecular Formula | C₁₇H₁₀FNO₂ | |

| Molar Mass | 279.27 g/mol | |

| Mechanism of Action | Selective Estrogen Receptor Beta (ERβ) Agonist | [1] |

| Selectivity | 78-fold for ERβ over ERα | [1] |

Anticipated Anti-Tumor Effects of this compound in Breast Cancer

Based on the known functions of ERβ, activation by a selective agonist like this compound is hypothesized to exert several anti-tumor effects in breast cancer cells, particularly in ERα-positive contexts.

Inhibition of Cell Proliferation

Activation of ERβ is expected to lead to a reduction in the proliferation of breast cancer cells. This effect is thought to be mediated, in part, by the downregulation of key cell cycle progression genes.

Induction of Apoptosis

ERβ signaling can promote programmed cell death, or apoptosis, in breast cancer cells. This is a critical mechanism for eliminating cancerous cells and preventing tumor growth.

Cell Cycle Arrest

ERβ agonists have been shown to induce cell cycle arrest, primarily at the S and/or G2/M phases, thereby halting the division of cancer cells.[2]

Table 2: Anticipated Cellular Effects of this compound in Breast Cancer Models

| Cellular Effect | Expected Outcome | Potential Molecular Mediators |

| Cell Proliferation | Decrease | Downregulation of c-Myc and Cyclin D1 |

| Apoptosis | Increase | Modulation of Bcl-2 family proteins, Caspase activation |

| Cell Cycle | Arrest at S and/or G2/M phases | Inhibition of Cyclin-Dependent Kinases (CDKs) |

Key Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.

Regulation of Cell Cycle and Proliferation

Upon activation by this compound, ERβ can transcriptionally repress genes that drive cell cycle progression, such as c-Myc and CCND1 (which encodes Cyclin D1).[2] This leads to cell cycle arrest and a reduction in cell proliferation.

Modulation of Apoptotic Pathways

ERβ activation is linked to the induction of apoptosis. While the precise mechanisms for this compound are not fully elucidated, ERβ is known to interact with components of the intrinsic and extrinsic apoptotic pathways.

Crosstalk with other Signaling Pathways

ERβ signaling can intersect with other critical cancer-related pathways, such as the PI3K/Akt and MAPK pathways. The nature of this crosstalk is complex and can be cell-type dependent. Further research is needed to delineate the specific effects of this compound on these pathways in different breast cancer subtypes.

Experimental Protocols

The following sections detail standardized methodologies for investigating the effects of this compound in breast cancer research.

Estrogen Receptor Binding Assay

This assay determines the binding affinity of this compound to ERβ.

Protocol:

-

Preparation of Receptor Source: Utilize either purified recombinant human ERβ protein or cytosol preparations from tissues or cells expressing ERβ.

-

Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor source in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of breast cancer cell lines.

Protocol:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat breast cancer cells with this compound or vehicle control for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Inject a suspension of human breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice). For ER-positive cell lines like MCF-7, an estrogen pellet may be implanted to support initial tumor growth.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

-

Further Analysis: Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blot, qPCR).

Conclusion

This compound is a valuable research tool for dissecting the role of ERβ in breast cancer. Its high selectivity enables the specific targeting of ERβ-mediated pathways, which are generally associated with tumor suppression. While clinical development of this compound has been halted, its use in preclinical models continues to be instrumental in advancing our understanding of ERβ biology in breast cancer. Further studies are warranted to fully elucidate its therapeutic potential, either as a monotherapy or in combination with existing breast cancer treatments. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute rigorous investigations into the effects of this compound and other ERβ agonists in the context of breast cancer.

References

ERB-196: A Technical Guide to a Selective Estrogen Receptor β Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal compound that acts as a potent and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] Its significant selectivity for ERβ over Estrogen Receptor α (ERα) makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of ERβ. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

The selectivity of this compound for ERβ is a key feature that underpins its utility as a research tool. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: this compound Binding Affinity

| Ligand | Target Receptor | Relative Binding Affinity (%) | Selectivity (ERβ vs. ERα) |

| This compound | ERβ | 180 | 78-fold |

| This compound | ERα | Not explicitly quantified, but 78-fold lower than for ERβ |

Relative binding affinity is expressed as a percentage of the binding of estradiol, which is set at 100%.[3]

Table 2: this compound Functional Activity

| Assay Type | Target Receptor | Activity | IC50/EC50 |

| Agonist Activity | ERβ | Potent Agonist | Data not available |

| Agonist Activity | ERα | Weak Agonist | Data not available |

Signaling Pathways Modulated by this compound

As an ERβ agonist, this compound is expected to influence a variety of signaling pathways downstream of ERβ activation. Estrogens, acting through their receptors, can mediate their effects through both classical genomic and rapid non-genomic pathways.[4]

Classical Genomic Signaling

In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the modulation of genes involved in inflammation, cell proliferation, and apoptosis.

Non-Genomic Signaling

ERβ can also initiate rapid, non-genomic signaling cascades from the cell membrane. These pathways often involve the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for ERα and ERβ.[5]

Objective: To determine the inhibitory concentration 50 (IC50) of this compound for the binding of a radiolabeled estrogen, typically [3H]-estradiol, to ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ

-

[3H]-estradiol

-

This compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-